N-(spiro[3.4]octan-2-ylmethyl)ethanamine
Description
N-(Spiro[3.4]octan-2-ylmethyl)ethanamine is a bicyclic amine characterized by a spiro[3.4]octane core fused to an ethanamine moiety. The spiro architecture introduces rigidity and stereochemical complexity, distinguishing it from linear or monocyclic ethanamine derivatives.
Properties
Molecular Formula |
C11H21N |
|---|---|
Molecular Weight |
167.29 g/mol |
IUPAC Name |
N-(spiro[3.4]octan-2-ylmethyl)ethanamine |
InChI |
InChI=1S/C11H21N/c1-2-12-9-10-7-11(8-10)5-3-4-6-11/h10,12H,2-9H2,1H3 |
InChI Key |
KAPPCSNIYNUJJC-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1CC2(C1)CCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(spiro[3.4]octan-2-ylmethyl)ethanamine typically involves the formation of the spirocyclic structure followed by the introduction of the ethanamine group. One common method involves the reaction of a suitable spirocyclic precursor with an amine reagent under controlled conditions. For example, the spirocyclic precursor can be synthesized through a cyclization reaction involving a ketone and a suitable nucleophile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
N-(spiro[3.4]octan-2-ylmethyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further utilized in different applications .
Scientific Research Applications
N-(spiro[3.4]octan-2-ylmethyl)ethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and spirocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of N-(spiro[3.4]octan-2-ylmethyl)ethanamine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
NBOMe Series (25I-NBOMe, 25B-NBOMe, 25C-NBOMe)
- Structure : NBOMe compounds feature a 2,5-dimethoxy-substituted phenyl ring attached to an ethanamine backbone via a methoxybenzyl linker (e.g., 25I-NBOMe: 2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine) .
- NBOMes are potent 5-HT2A receptor agonists with psychedelic effects , while the spiro compound’s activity remains uncharacterized but may favor selectivity for non-serotonergic targets due to structural divergence.
Nitenpyram Metabolites (e.g., N-((6-Chloropyridin-3-yl)methyl)ethanamine)
- Structure: Linear ethanamine derivatives with chloropyridinylmethyl substituents, identified as metabolites of the neonicotinoid insecticide nitenpyram .
- Key Differences :
- The spiro compound’s bicyclic system enhances metabolic stability compared to the linear, polar nitenpyram metabolites.
- Applications diverge: nitenpyram derivatives function as pesticides, whereas the spiro compound’s rigidity may suit central nervous system (CNS) drug design.
Dendrimer Terminal Groups (e.g., N-(Pyridin-2-ylmethylene)ethanamine)
- Structure : Ethanamine derivatives with pyridine-based substituents, used as terminal groups in dendrimers for biomedical applications (e.g., drug delivery) .
- Key Differences: The spiro compound is a standalone molecule, whereas dendrimer monomers are building blocks for larger macromolecular structures. Dendrimer terminal groups prioritize solubility and biocompatibility, while the spiro compound’s hydrophobicity may limit solubility but enhance blood-brain barrier penetration.
[2-(Trifluoromethyl)spiro[3.3]heptan-2-yl]methanamine
- Structure : A spiro[3.3]heptane analog with a trifluoromethyl group, molecular formula C9H14F3N .
- Key Differences :
- Ring Size : Spiro[3.4]octane (8-membered bicyclic system) vs. spiro[3.3]heptane (7-membered), leading to differences in ring strain and conformational flexibility.
- Substituents : The trifluoromethyl group in the heptane analog enhances electronegativity and metabolic resistance, whereas the spiro[3.4]octane compound’s methyl group may prioritize steric effects.
Comparative Data Table
Research Findings and Implications
- Structural Rigidity : The spiro[3.4]octane group in the target compound likely enhances binding selectivity compared to flexible analogs like nitenpyram metabolites or NBOMes, which rely on planar aromatic interactions .
- Metabolic Stability: Bicyclic systems (e.g., spiro[3.4]octane) generally exhibit slower hepatic metabolism than linear or monocyclic structures, as seen in comparisons with dendrimer monomers .
- Pharmacological Potential: While NBOMes are restricted to serotonergic activity, the spiro compound’s unique architecture may enable novel interactions with adrenergic or dopaminergic receptors, warranting further study.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
